REACTION_CXSMILES
|
[N+](C1C=C(S(O)(=O)=O)C(C)=CC=1)([O-])=O.[N+:15]([C:18]1[CH:19]=[C:20]([S:39]([OH:42])(=[O:41])=[O:40])[C:21]([CH:24]=[CH:25][C:26]2[C:27]([S:35]([OH:38])(=[O:37])=[O:36])=[CH:28][C:29]([N+:32]([O-])=O)=[CH:30][CH:31]=2)=[CH:22][CH:23]=1)([O-])=O.O=O>>[NH2:15][C:18]1[CH:19]=[C:20]([S:39]([OH:42])(=[O:41])=[O:40])[C:21]([CH:24]=[CH:25][C:26]2[C:27]([S:35]([OH:38])(=[O:37])=[O:36])=[CH:28][C:29]([NH2:32])=[CH:30][CH:31]=2)=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |